

# An In-Depth Technical Guide to 3-Octylzinc Bromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-OctylZinc bromide

Cat. No.: B14894818

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This technical guide provides a comprehensive overview of **3-octylzinc bromide**, an organozinc reagent of significant interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in carbon-carbon bond formation through Negishi cross-coupling reactions.

## Chemical Identity

While a specific CAS number for **3-octylzinc bromide** is not readily available in public databases, it is identified by other nomenclature.

Parameter	Value
Compound Name	3-Octylzinc bromide
Synonyms	Bromo(octan-3-yl)zinc
Molecular Formula	C <sub>8</sub> H <sub>17</sub> BrZn
Molecular Weight	258.52 g/mol <a href="#">[1]</a>
MDL Number	MFCD22685027 <a href="#">[1]</a>
Rieke Metals Catalog No.	#ZT0416 <a href="#">[1]</a>

## Physicochemical Properties

Organozinc halides, including **3-octylzinc bromide**, are typically not isolated as pure substances but are prepared and used as solutions in ethereal solvents like tetrahydrofuran (THF).

Property	Description
Appearance	Typically a solution in THF, which can range from colorless to pale yellow or gray, depending on the preparation method and purity.
Solubility	Soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylacetamide (DMA). <sup>[2][3]</sup>
Stability	Sensitive to air and moisture. Organozinc reagents should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions can often be stored at low temperatures (0-4 °C) for several weeks without significant decomposition.

## Synthesis of 3-Octylzinc Bromide

The most common method for preparing alkylzinc bromides is through the direct oxidative insertion of zinc metal into the corresponding alkyl bromide. The reactivity of zinc often requires an activation step.

A general and efficient procedure for the synthesis of alkylzinc bromides involves the activation of zinc with iodine in a polar aprotic solvent.<sup>[2][3]</sup>

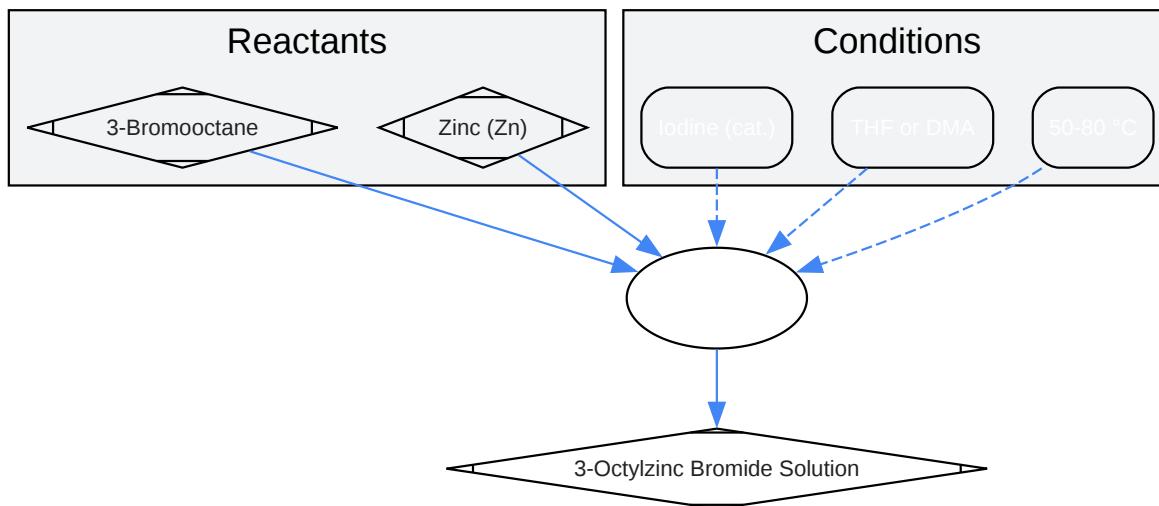
- Zinc Activation: In a dry, two-necked flask under an inert atmosphere (N<sub>2</sub> or Ar), charge zinc dust (1.5 equivalents). Add a catalytic amount of iodine (1-5 mol %).<sup>[3]</sup>
- Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF).<sup>[2][3]</sup>
- Addition of Alkyl Bromide: Add the alkyl bromide (e.g., 3-bromo-octane, 1.0 equivalent) to the activated zinc suspension.

- Reaction: Heat the reaction mixture (typically to 50-80 °C) for 1-3 hours.[2][4] The completion of the reaction can be monitored by GC analysis of quenched aliquots.
- Use: The resulting solution of the alkylzinc bromide is typically used directly in subsequent reactions without isolation. The concentration of the organozinc solution can be determined by titration.[4]

Alkyl Bromide	Zinc Form	Activator	Solvent	Temperature (°C)	Time (h)	Yield (%)
n-Octyl bromide	Dust	I <sub>2</sub> (5 mol%)	DMA	80	1-3	>90
Ethyl 4-bromobutyrate	Dust	I <sub>2</sub> (5 mol%)	DMA	80	1-3	>90
Cyclohexyl bromide	Dust	1,2-dibromoethane, TMSCl, I <sub>2</sub>	THF	50	18	Not specified
Isopropyl bromide	Dust	1,2-dibromoethane, TMSCl, I <sub>2</sub>	THF	50	18	Not specified

Data adapted from Huo, 2003 and the supporting information for Han & Buchwald, 2009.[2][4]

## Synthesis of 3-Octylzinc Bromide

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Caption: Workflow for the synthesis of **3-octylzinc bromide**.

## Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction

Organozinc reagents are paramount in palladium- or nickel-catalyzed cross-coupling reactions, famously known as the Negishi coupling.[2][5] This reaction forms a carbon-carbon bond between the organozinc compound and an organic halide or triflate.[5] **3-Octylzinc bromide** serves as a nucleophilic source of a secondary alkyl group, which is valuable for introducing branched alkyl chains into aromatic and vinylic systems.

The following is a general protocol for the palladium-catalyzed cross-coupling of a secondary alkylzinc halide with an aryl bromide.[6][7]

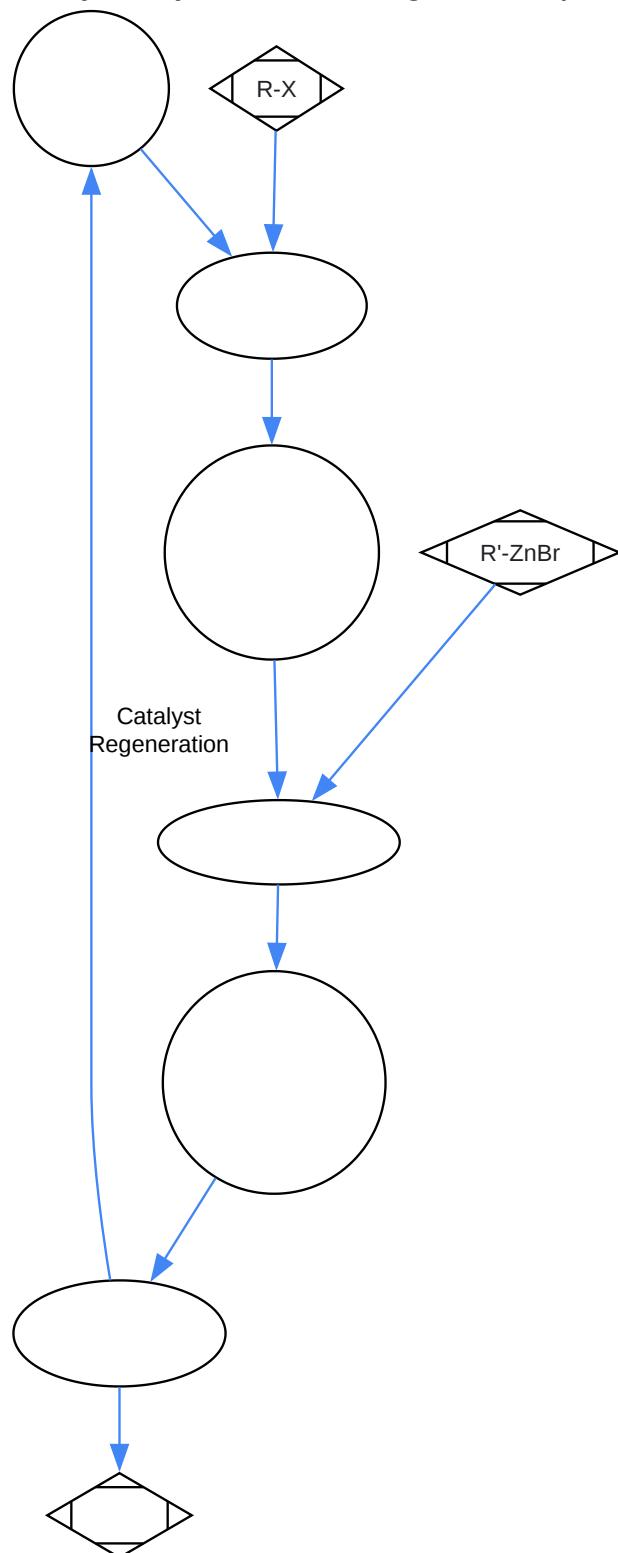
- Catalyst Preparation: In an oven-dried reaction vessel under an inert atmosphere, charge the palladium source (e.g.,  $\text{Pd}(\text{OAc})_2$ , 1-2 mol %) and the phosphine ligand (e.g., CPhos, 2-4 mol %).[7]

- **Addition of Reactants:** Add the aryl halide (1.0 equivalent) and the solvent (e.g., THF, optionally with toluene as a co-solvent).[6]
- **Coupling Reaction:** Add the solution of the alkylzinc bromide (e.g., **3-octylzinc bromide**, 1.5-2.0 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for 1-24 hours.[6][7]
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl or 1 N HCl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash chromatography.[2]

Alkylzin c Halide	Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
Isopropyl zinc bromide	2- Bromobe nzonitrile	Pd(OAc) <sub>2</sub> (1)	CPhos (2)	THF	rt	1	92
Cyclohex ylzinc chloride	4- Chlorobe nzonitrile	Pd(OAc) <sub>2</sub> (1)	CPhos (2)	THF/Tolu ene	rt	3	94
Cyclopentylzinc bromide	2- Bromoani sole	Pd(OAc) <sub>2</sub> (1)	CPhos (2)	THF	rt	6	91
sec- Butylzinc bromide	1-Bromo- 4- vinylbenz ene	Pd(OAc) <sub>2</sub> (1)	CPhos (2)	THF	rt	1	92 (23:1 br:lin)

Data adapted from Han & Buchwald, 2009.[7] (rt = room temperature; br:lin = branched to linear product ratio)

## Catalytic Cycle of the Negishi Coupling

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Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.

## Safety and Handling

Organozinc reagents are reactive compounds that require careful handling.

- Air and Moisture Sensitivity: **3-Octylzinc bromide** is sensitive to air and moisture and should be handled under an inert atmosphere using Schlenk techniques or in a glovebox.
- Reactivity: It will react with protic solvents and compounds containing acidic protons.
- Personal Protective Equipment: Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

## Conclusion

**3-Octylzinc bromide** is a valuable organometallic reagent for the introduction of the 3-octyl group in organic synthesis. Its preparation from the corresponding alkyl bromide is straightforward, and its utility is most prominently demonstrated in the Negishi cross-coupling reaction to form C(sp<sup>3</sup>)–C(sp<sup>2</sup>) bonds. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Octylzinc Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14894818#3-octylzinc-bromide-cas-number]

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